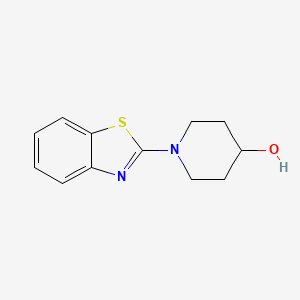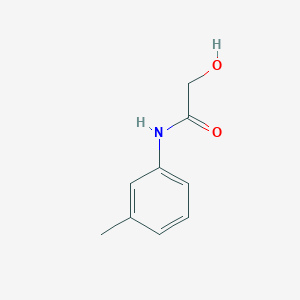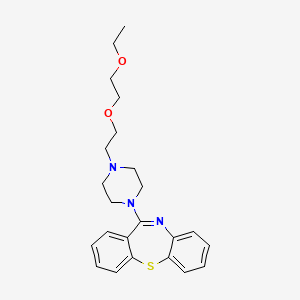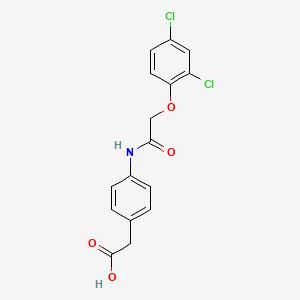![molecular formula C11H12N2O2 B3071697 3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1011711-68-4](/img/structure/B3071697.png)
3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine
説明
3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with a fused pyrrolopyridine ring system. Its chemical structure consists of an acetyl group (at position 3), a methoxy group (at position 4), and a methyl group (at position 1) attached to the pyrrolopyridine core. This compound exhibits potential biological activities, particularly as a fibroblast growth factor receptor (FGFR) inhibitor .
Molecular Structure Analysis
The molecular formula of 3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine is C10H10N2O2 . The compound’s structure features a pyrrolopyridine ring fused with an acetyl and a methoxy group. For a visual representation, refer to the chemical structure .
Physical And Chemical Properties Analysis
科学的研究の応用
Photochemical Behavior
- 3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine and related compounds exhibit interesting photochemical behaviors. For example, certain pyrrolo[3,2-b]pyridinones, when irradiated, produce dimeric products. This demonstrates the potential utility of these compounds in studies related to photochemistry and photophysics (Jones & Phipps, 1975).
Synthesis of Complex Heterocycles
- These compounds are instrumental in synthesizing complex heterocyclic structures, which are crucial in medicinal chemistry and drug development. For instance, they are used as intermediates in the synthesis of carbazole and quinoline derivatives, which are relevant to antitumor research (Morón et al., 1993).
Radioligand Preparation
- They serve as precursors in preparing radioligands for neuronal nicotinic acetylcholine receptors, highlighting their utility in neuropharmacological research (Kassiou et al., 1997).
Insecticidal Properties
- Derivatives of these compounds show potential insecticidal properties. Some pyridine derivatives exhibit significant activity against aphids, suggesting applications in agricultural pest control (Bakhite et al., 2014).
Kinetic Studies
- They are also used in kinetic studies, such as investigating the hydrolysis of related pyrrolo[3,4-c]pyridine compounds in aqueous solutions. These studies contribute valuable insights into the stability and reactivity of these molecules (Muszalska, 2004).
Novel Synthesis Pathways
- Research on these compounds has led to the discovery of novel synthetic routes for various fused heterocycles, which is significant in the exploration of new therapeutic agents (Bencková & Krutošíková, 1997).
Antitumor Research
- These compounds are explored in the context of antitumor research. For example, derivatives have been synthesized as potential intermediates for mitomycin, a chemotherapeutic agent (Kametani et al., 1980).
特性
IUPAC Name |
1-(4-methoxy-1-methylpyrrolo[2,3-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-7(14)8-6-13(2)11-10(8)9(15-3)4-5-12-11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNYYCFLYJGJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=NC=CC(=C12)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-(Difluoromethoxy)phenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071616.png)
![5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071624.png)
![1-(4-chlorobenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071635.png)
![1-(2-(Isopropylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3071637.png)
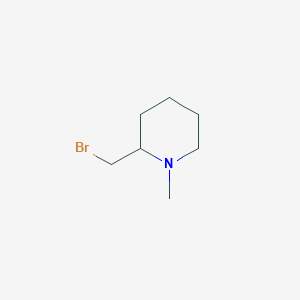
![4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}piperidine](/img/structure/B3071642.png)

![[1-(4-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B3071663.png)
